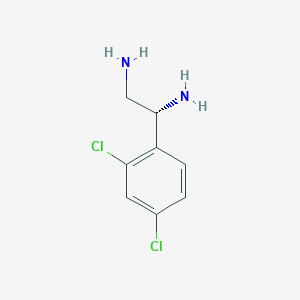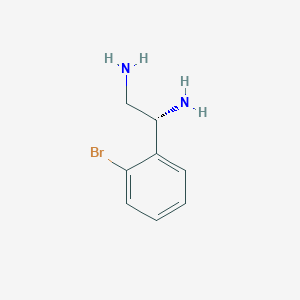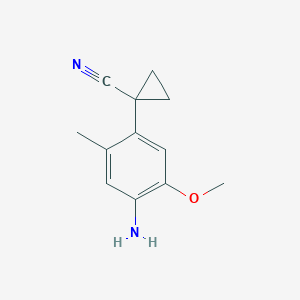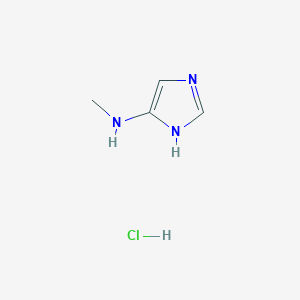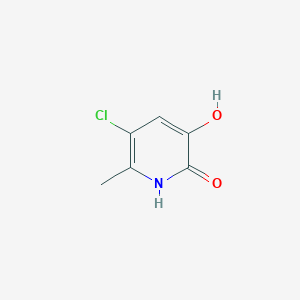
5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one is a chemical compound belonging to the pyridinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of chlorine, hydroxyl, and methyl groups in the pyridinone ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one typically involves the chlorination of 3-hydroxy-6-methylpyridin-2(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom, forming 3-hydroxy-6-methylpyridin-2(1H)-one.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-Chloro-3-oxo-6-methylpyridin-2(1H)-one.
Reduction: 3-Hydroxy-6-methylpyridin-2(1H)-one.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one depends on its specific interactions with molecular targets. It may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The presence of the chlorine and hydroxyl groups can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-6-methylpyridin-2(1H)-one: Lacks the chlorine atom, which may result in different chemical and biological properties.
5-Chloro-3-oxo-6-methylpyridin-2(1H)-one: An oxidized form with a ketone group instead of a hydroxyl group.
5-Chloro-3-hydroxy-2-methylpyridin-2(1H)-one: A positional isomer with the methyl group at a different position.
Uniqueness
5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the chlorine atom can enhance its stability and modify its electronic properties, making it distinct from other pyridinone derivatives.
Properties
Molecular Formula |
C6H6ClNO2 |
|---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
5-chloro-3-hydroxy-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6ClNO2/c1-3-4(7)2-5(9)6(10)8-3/h2,9H,1H3,(H,8,10) |
InChI Key |
RVGHNDYVEMYTEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


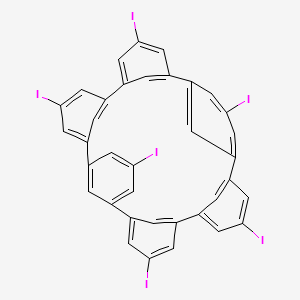
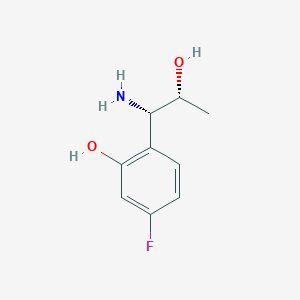
![4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13038490.png)
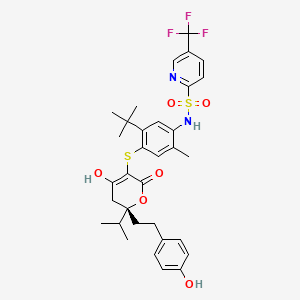

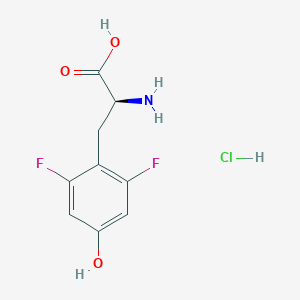
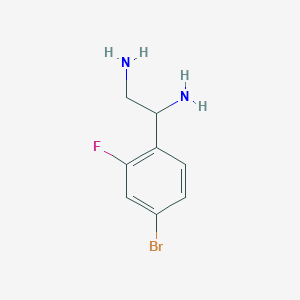
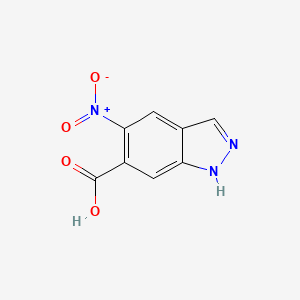
![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B13038521.png)
![7-Chloro-2-iodooxazolo[4,5-b]pyridine](/img/structure/B13038531.png)
